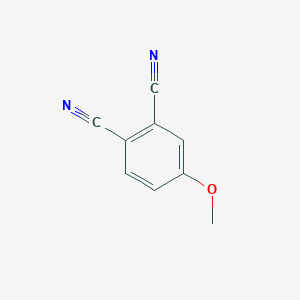
4-Methoxyphthalonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photophysical and Photochemical Properties
4-Methoxyphthalonitrile has been explored for its unique photophysical and photochemical properties. In a study, novel phthalocyanines bearing 4-methoxyphenylethyl groups were synthesized, and their properties in solutions were investigated. These compounds, especially the zinc(II) and lead(II) phthalocyanines, showed potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their good singlet oxygen generation and appropriate photodegradation (Ü. Demirbaş et al., 2016).
Synthesis and Characterization of Phthalonitrile Resins
Research has focused on the synthesis and characterization of low melting phthalonitrile resins containing methoxyl groups. These resins were evaluated for potential application in phthalonitrile resins, where the introduction of methoxyl units influenced curing and thermal properties. This study indicates potential applications in high-temperature structural composite matrices (Yue Han et al., 2019).
Reactions with Carbohydrates and Alkali
4-Methoxyphthalonitrile reacts with reducing sugars and sodium hydroxide to form phthalocyanine and oligomers. The reactions suggest the potential for synthesizing materials with specific structural properties, as the reactions require the α-hydroxycarbonyl grouping (Z. Tsai & D. Sandman, 2001).
Synthesis of Tetra-Substituted Phthalocyanines
The synthesis of tetra-substituted phthalocyanines bearing specific aminoethanol groups from 4-methoxyphthalonitrile has been explored. These synthesized compounds showed varying singlet oxygen quantum yields, indicating their potential in photophysical applications (Armağan Günsel et al., 2019).
Corrosion Inhibition Properties
A study on the corrosion inhibition properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) in sulfuric acid media revealed its high efficiency as a corrosion inhibitor for mild steel. This indicates the potential use of 4-methoxyphthalonitrile derivatives in protecting metals against corrosion in industrial applications (M. Bouklah et al., 2006).
Safety and Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Propriétés
IUPAC Name |
4-methoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERCEWVGKPPOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphthalonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)





![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)
![[2-(4-Methylpiperazino)-5-nitrophenyl]methanol](/img/structure/B3155526.png)




